Cas no 1806320-23-9 (2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole)
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole
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- Inchi: 1S/C9H6ClNO2S/c10-4-5(12)9-11-8-6(13-9)2-1-3-7(8)14/h1-3,14H,4H2
- InChI Key: MEZRPJBRKAMEKP-UHFFFAOYSA-N
- SMILES: ClCC(C1=NC2C(=CC=CC=2O1)S)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- XLogP3: 2.6
- Topological Polar Surface Area: 44.1
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081003842-250mg |
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole |
1806320-23-9 | 98% | 250mg |
$5,213.55 | 2022-03-31 | |
| Alichem | A081003842-500mg |
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole |
1806320-23-9 | 98% | 500mg |
$7,141.68 | 2022-03-31 | |
| Alichem | A081003842-1g |
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole |
1806320-23-9 | 98% | 1g |
$13,686.32 | 2022-03-31 |
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole
Comprehensive Overview of 2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole (CAS No. 1806320-23-9)
2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole (CAS No. 1806320-23-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the benzo[d]oxazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both chloroacetyl and mercapto functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for 2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole has increased due to its role in the synthesis of small-molecule therapeutics. The compound's ability to act as a building block for biologically active molecules aligns with the growing trend of targeted drug delivery and precision medicine. Its mercapto group offers reactivity for conjugation, while the chloroacetyl moiety provides a handle for further functionalization. These features make it a valuable tool for medicinal chemists exploring covalent inhibitors or proteolysis-targeting chimeras (PROTACs), which are currently hot topics in the pharmaceutical industry.
The compound's CAS No. 1806320-23-9 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its benzo[d]oxazole core is structurally similar to several FDA-approved drugs, which has spurred interest in its derivatization for anticancer and anti-inflammatory applications. Additionally, its potential use in agrochemical formulations has been explored, particularly in the development of eco-friendly pesticides, a trending topic as sustainability becomes a global priority.
From a synthetic chemistry perspective, 2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole is often discussed in the context of green chemistry and atom economy. Researchers are investigating solvent-free or catalytic methods to optimize its production, addressing the increasing demand for environmentally benign synthesis. The compound's stability under various conditions also makes it suitable for high-yield industrial processes, a key consideration for scale-up in pharmaceutical manufacturing.
In summary, 2-(2-Chloroacetyl)-4-mercaptobenzo[d]oxazole (CAS No. 1806320-23-9) represents a critical intermediate in modern chemical research. Its multifaceted applications in drug discovery, agrochemical innovation, and sustainable synthesis highlight its importance in addressing current scientific and industrial challenges. As the demand for tailored molecular scaffolds grows, this compound is poised to remain a focal point in both academic and industrial laboratories worldwide.
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